Chmfl-flt3-122, scientifically known as 2-(dimethylamino)ethanone, is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This compound has garnered attention due to its efficacy against FLT3-internal tandem duplication (ITD) mutations, which are prevalent in approximately 30% of acute myeloid leukemia (AML) patients. The compound exhibits a half-maximal inhibitory concentration (IC50) of 40 nM against FLT3 kinase, demonstrating significant selectivity over other kinases such as Bruton's tyrosine kinase (BTK) and c-KIT, making it a promising candidate for targeted therapy in AML treatment .
Chmfl-flt3-122 was developed through structure-guided drug design based on the known structure of PCI-32765, a BTK inhibitor that also shows activity against FLT3. The compound's discovery was reported in several scientific publications, highlighting its potential as an orally bioavailable therapeutic agent for FLT3-ITD positive AML .
Chmfl-flt3-122 falls under the category of small molecule inhibitors specifically targeting receptor tyrosine kinases. Its classification as a FLT3 inhibitor positions it within the broader spectrum of anti-cancer agents aimed at modulating signaling pathways involved in cell proliferation and survival.
The synthesis process is designed to ensure high purity and yield, which is critical for biological testing and eventual therapeutic use. The compound's structure has been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chmfl-flt3-122 is characterized by its unique molecular structure, which includes a dimethylamino group attached to an ethanone backbone. The structural formula can be represented as follows:
Key structural data points include:
Chmfl-flt3-122 primarily functions through its interaction with FLT3 kinase, inhibiting its activity and thereby blocking downstream signaling pathways critical for AML cell survival. The mechanism involves competitive inhibition at the ATP-binding site of the kinase.
The compound's selectivity is evidenced by its IC50 values against various kinases:
These values indicate that Chmfl-flt3-122 effectively inhibits FLT3 without significantly affecting other kinases, which is crucial for reducing potential side effects associated with broader kinase inhibition.
Chmfl-flt3-122 exerts its pharmacological effects by binding to the ATP-binding site of FLT3 kinase, preventing phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. This action leads to:
In vivo studies have shown that Chmfl-flt3-122 significantly suppresses tumor growth in xenograft models without exhibiting substantial toxicity, indicating its potential for clinical application .
Chmfl-flt3-122 is primarily researched for its potential use in treating acute myeloid leukemia, particularly in patients harboring FLT3-ITD mutations. Its selective inhibition profile makes it a valuable candidate for further clinical development aimed at enhancing therapeutic outcomes while minimizing adverse effects associated with broader kinase inhibition.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: